molecular formula C23H28N4O7 B035130 2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid CAS No. 100063-61-4

2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid

Cat. No.: B035130
CAS No.: 100063-61-4
M. Wt: 472.5 g/mol
InChI Key: RAZAKZXSZQNECO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Hydroxylation: The addition of hydroxyl groups to specific positions on the aromatic ring.

    Carbonylation: The incorporation of carbonyl groups into the molecular structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amides, and substituted aromatic compounds, which can be further utilized in various applications.

Scientific Research Applications

2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Aminobenzoyl)benzoic acid): Similar structure but lacks the hydroxymethyl and additional amino groups.

    2-Anthraniloylbenzoic acid: Contains similar aromatic rings but differs in the positioning of functional groups.

Uniqueness

2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid is unique due to its combination of multiple functional groups, which confer diverse reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and interact with a wide range of molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

100063-61-4

Molecular Formula

C23H28N4O7

Molecular Weight

472.5 g/mol

IUPAC Name

2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C23H28N4O7/c28-14-11-26-21(31)17-6-2-1-5-16(17)20(30)24-9-12-27(15-29)13-10-25-22(32)18-7-3-4-8-19(18)23(33)34/h1-8,28-29H,9-15H2,(H,24,30)(H,25,32)(H,26,31)(H,33,34)

InChI Key

RAZAKZXSZQNECO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCN(CCNC(=O)C2=CC=CC=C2C(=O)O)CO)C(=O)NCCO

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN(CCNC(=O)C2=CC=CC=C2C(=O)O)CO)C(=O)NCCO

100063-61-4

Origin of Product

United States

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